N,N'-bis(3-chloropropyl)benzene-1,3-dicarboxamide
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Overview
Description
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide is an organic compound characterized by the presence of two chloropropyl groups attached to a benzene ring through amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:
Activation of Benzene-1,3-dicarboxylic Acid: The carboxylic acid groups are activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The activated benzene-1,3-dicarboxylic acid is then reacted with 3-chloropropylamine in the presence of a base such as triethylamine to form N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide.
Industrial Production Methods
Industrial production methods for N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atoms.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include N,N’-bis(3-azidopropyl)benzene-1,3-dicarboxamide or N,N’-bis(3-thiocyanatopropyl)benzene-1,3-dicarboxamide.
Hydrolysis: Products include benzene-1,3-dicarboxylic acid and 3-chloropropylamine.
Scientific Research Applications
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and coordination compounds with unique properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The chloropropyl groups can form covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-chloroethyl)benzene-1,3-dicarboxamide: Similar structure but with ethyl groups instead of propyl groups.
N,N’-bis(3-bromopropyl)benzene-1,3-dicarboxamide: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide is unique due to the presence of chloropropyl groups, which confer specific reactivity and properties
Properties
Molecular Formula |
C14H18Cl2N2O2 |
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Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-N,3-N-bis(3-chloropropyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-6-2-8-17-13(19)11-4-1-5-12(10-11)14(20)18-9-3-7-16/h1,4-5,10H,2-3,6-9H2,(H,17,19)(H,18,20) |
InChI Key |
HWMSUFGWFOSCFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCCCl)C(=O)NCCCCl |
Origin of Product |
United States |
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